6-(1,3-Benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-(1,3-Benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0867041
InChI:
InChI=1S/C11H8N4O2S/c1-6-12-13-11-15(6)14-10(18-11)7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3
SMILES:
CC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCO4
Molecular Formula:
C11H8N4O2S
Molecular Weight:
260.27 g/mol
6-(1,3-Benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0867041
Molecular Formula: C11H8N4O2S
Molecular Weight: 260.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8N4O2S |
|---|---|
| Molecular Weight | 260.27 g/mol |
| IUPAC Name | 6-(1,3-benzodioxol-5-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C11H8N4O2S/c1-6-12-13-11-15(6)14-10(18-11)7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3 |
| Standard InChI Key | VKNQOKLMDVPGHD-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | CC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCO4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator